molecular formula C12H10ClNO2 B2387265 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid CAS No. 436087-26-2

2-Chloro-6,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B2387265
CAS No.: 436087-26-2
M. Wt: 235.67
InChI Key: GXNYWYKOVJHMJD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid (C₁₂H₁₀ClNO₂) is a halogenated quinoline derivative characterized by a chloro substituent at position 2, methyl groups at positions 6 and 8, and a carboxylic acid group at position 3 (Figure 1). Its SMILES notation is CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(=O)O)C, and its InChIKey is GXNYWYKOVJHMJD-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its ionized forms include:

  • [M+H]⁺: m/z 248.05, CCS 163.3 Ų
  • [M-H]⁻: m/z 246.03, CCS 148.6 Ų

No experimental literature data (e.g., synthesis, biological activity) are available for this compound .

Properties

IUPAC Name

2-chloro-6,8-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(13)14-10/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNYWYKOVJHMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid typically involves the chlorination of 6,8-dimethylquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6,8-dimethylquinoline-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Scientific Research Applications

While "2-Chloro-6,8-dimethylquinoline-3-carboxylic acid" is not directly discussed in the search results, the related compound "2-Chloro-7,8-dimethylquinoline-3-carboxylic acid" is, and research on similar quinoline derivatives offers insights into potential applications.

Scientific Research Applications

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid, a quinoline derivative, is utilized in various scientific research applications.

Chemistry It serves as a building block for synthesizing more complex quinoline derivatives.

Biology It is studied for its potential antimicrobial and anticancer properties. In fact, quinoline carboxylic acids (QCAs) with modifications have demonstrated activity against replicating and non-replicating Mycobacterium tuberculosis . The positioning of halogen atoms on the benzene ring influences the effectiveness of the compound against M. tb. H 37Rv .

Medicine It is investigated for potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

Industry It is used in the development of dyes and pigments due to its aromatic structure.

Potential Reaction Types

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid can undergo several types of chemical reactions:

  • Nucleophilic substitution Formation of various substituted quinoline derivatives.
  • Electrophilic substitution Formation of brominated or nitrated quinoline derivatives.
  • Oxidation Formation of quinoline N-oxide.
  • Reduction Formation of reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Quinoline-3-Carboxylic Acid Derivatives

Quinoline-3-carboxylic acids are pharmacologically relevant scaffolds. Below is a detailed comparison with structurally analogous compounds:

6,8-Dichloroquinoline-3-carboxylic Acid

  • Structure : Positions 6 and 8 are chlorinated, lacking methyl groups.
  • Molecular Formula: C₁₀H₅Cl₂NO₂ (MW: 242.06) .
  • Key Differences: Substituents: Dichlorination increases electronegativity and steric hindrance compared to dimethyl substitution in the target compound.
  • Applications : Used as intermediates in antimicrobial agents .

6,8-Dimethylquinoline-2,3-dicarboxylic Acid

  • Structure : Contains two carboxylic acid groups (positions 2 and 3) and methyl groups at 6 and 6.
  • Molecular Formula: C₁₃H₁₁NO₄ (MW: 245.23) .
  • Key Differences: Acidity: Dual carboxylic groups lower pKa compared to the mono-acid target compound. Synthetic Utility: Dicarboxylic acids are more reactive in coupling reactions for drug design .

Ethyl 4-Chloro-6,8-difluoroquinoline-3-carboxylate

  • Structure : Fluorine atoms at positions 6 and 8, an ethyl ester at position 3, and a chlorine at position 3.
  • Molecular Formula: C₁₂H₈ClF₂NO₂ (MW: 283.65) .
  • Key Differences :
    • Electron-Withdrawing Effects : Fluorine enhances metabolic stability compared to methyl groups.
    • Bioavailability : The ester group improves membrane permeability relative to carboxylic acids .

Table 1: Structural and Functional Comparison

Compound Substituents (Positions) Functional Groups Molecular Weight Key Properties
2-Chloro-6,8-dimethylquinoline-3-carboxylic acid Cl (2), CH₃ (6,8) Carboxylic acid (3) 247.67 Moderate polarity, no literature data
6,8-Dichloroquinoline-3-carboxylic acid Cl (6,8) Carboxylic acid (3) 242.06 High polarity, antimicrobial uses
6,8-Dimethylquinoline-2,3-dicarboxylic acid CH₃ (6,8) Carboxylic acids (2,3) 245.23 High acidity, synthetic versatility
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate Cl (4), F (6,8) Ester (3) 283.65 Enhanced stability, ester prodrug potential

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s methyl groups may hinder crystallization, as suggested by the reliance on computational CCS predictions .
  • Biological Potential: Analogues like 6,8-dichloroquinoline-3-carboxylic acid demonstrate antimicrobial activity, suggesting unexplored therapeutic avenues for the target compound .
  • Structural Optimization : Substituting methyl groups with halogens (e.g., F) could enhance bioavailability, as seen in fluorinated derivatives .

Biological Activity

2-Chloro-6,8-dimethylquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with a chlorine atom at the 2-position and methyl groups at the 6- and 8-positions, along with a carboxylic acid functional group at the 3-position. This structure enhances its polarity , affecting solubility and reactivity compared to other quinoline derivatives.

PropertyDescription
Chemical FormulaC11H10ClN1O2
Molecular Weight227.66 g/mol
SolubilitySoluble in polar solvents due to the carboxylic acid group

Antimicrobial Activity

Research indicates that This compound exhibits significant antimicrobial properties. It has been studied for its potential as an antimalarial agent , targeting specific enzymes in the malaria parasite's lifecycle. Its mechanism involves the inhibition of enzymes crucial for the parasite's survival, thereby reducing its viability in host organisms.

Anticancer Potential

The compound has also been explored for its anticancer activity . Studies suggest that it may act by modulating various signaling pathways involved in cell proliferation and apoptosis. For instance, it has shown promise in inhibiting cancer cell growth through interaction with specific receptors and enzymes that regulate cell cycle progression .

Inhibition of Mycobacterium tuberculosis

Another area of interest is its activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research indicates that derivatives of quinoline carboxylic acids, including this compound, have demonstrated effectiveness against both replicating and non-replicating forms of Mtb. The mechanism appears to involve inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound can inhibit enzymes such as DNA gyrase and other kinases involved in cellular processes.
  • Receptor Modulation : It may act on specific receptors related to cancer pathways, influencing cellular responses to growth signals.

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

  • Antimalarial Studies : In vitro assays have shown that this compound effectively inhibits Plasmodium falciparum growth with an IC50 value in the low micromolar range.
  • Anticancer Research : A study demonstrated that this compound reduced the viability of various cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Tuberculosis Inhibition : The compound exhibited significant activity against Mtb with minimum inhibitory concentrations (MIC) comparable to established antitubercular drugs .

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